molecular formula C12H12N2O2 B1268466 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 312531-88-7

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1268466
M. Wt: 216.24 g/mol
InChI Key: YZVUPMIJNADPAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, often involves multistep reactions that include cyclization and substitution reactions. These methods aim to introduce functional groups that impart desired properties to the molecule. Modern synthetic approaches emphasize the use of green chemistry principles to enhance efficiency and reduce environmental impact.

Molecular Structure Analysis

Pyrazole derivatives exhibit fascinating variability in their molecular structure, which significantly influences their chemical reactivity and biological activity. The presence of the pyrazole ring, a five-membered heterocyclic compound containing nitrogen atoms, allows for extensive functionalization. Structural analyses often involve spectroscopic methods and computational modeling to elucidate the arrangement of atoms and the electronic properties of the molecule.

Chemical Reactions and Properties

Pyrazole compounds, including 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, participate in a variety of chemical reactions. These reactions can be used to further modify the compound or to study its reactivity. Common reactions involve nucleophilic substitution, oxidation, and coupling reactions. The chemical properties of pyrazole derivatives are influenced by the electron-donating and withdrawing effects of substituents on the pyrazole ring.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of functional groups attached to the pyrazole core. Understanding these properties is essential for the development of pharmaceutical formulations and materials science applications.

Chemical Properties Analysis

The chemical properties of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid and related compounds are characterized by their acidity, basicity, and reactivity towards various reagents. The benzoic acid moiety, in particular, contributes to the acidity of the compound, affecting its behavior in chemical reactions and biological systems.

References (Sources)

  • (Govindaraju et al., 2012) - Discusses the synthesis and biological activity of pyrazole derivatives.
  • (Kiyani, 2018) - Reviews the synthesis of heterocyclic compounds using organocatalysts.
  • (Boča et al., 2011) - Highlights the chemistry and properties of pyrazole derivatives.
  • (Hussein et al., 2023) - Explores the synthesis and biological evaluation of hydroxy benzoic acid derivatives.
  • (Patil et al., 2013) - Investigates the antimicrobial activity of benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, exhibit notable antimicrobial activities. A study conducted in 2019 synthesized and tested four pyrazole derivatives for their antimicrobial properties against various bacterial and fungal strains. The results indicated significant agreement between the antimicrobial activities observed and the predictions made from docking results (Shubhangi et al., 2019).

Metal-Organic Frameworks (MOFs)

Pyrazole-based ligands, including 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, have been utilized in the construction of metal-organic frameworks (MOFs). A study in 2013 synthesized an MOF using a linker extension strategy with 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid. This MOF exhibited interesting structural properties and potential applications in gas adsorption and storage (Wei et al., 2013).

Synthesis and Characterization of Complexes

The synthesis and characterization of palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands were explored in a study from 2008. This research highlights the versatility of pyrazole derivatives in forming complex molecular structures with potential applications in various fields of chemistry (Guerrero et al., 2008).

Corrosion Inhibition

Pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit steel corrosion in acidic environments, highlighting their potential application in industrial corrosion prevention (Bouklah et al., 2005).

Computational Modeling Studies

In a 2012 study, the molecular structure and properties of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester were investigated through computational modeling. Such studies are crucial for understanding the chemical and physical properties of pyrazole derivatives, aiding in their application in various scientific fields (Shi et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUPMIJNADPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346449
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

CAS RN

312531-88-7
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312531-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Guardia, G Gulten, R Fernandez, J Gómez… - …, 2016 - Wiley Online Library
Isoniazid (INH) remains one of the cornerstones of antitubercular chemotherapy for drug‐sensitive strains of M. tuberculosis bacteria. However, the increasing prevalence of multidrug‐…
DL Priebbenow, DJ Leaver, N Nguyen… - Journal of medicinal …, 2020 - ACS Publications
A high-throughput screen designed to discover new inhibitors of histone acetyltransferase KAT6A uncovered CTX-0124143 (1), a unique aryl acylsulfonohydrazide with an IC 50 of 1.0 …
Number of citations: 9 pubs.acs.org

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